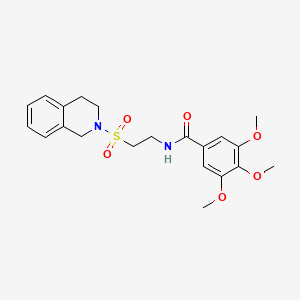
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis and biological evaluation of nineteen (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as novel candidate antidepressant and anticonvulsant agents . Another study reported a mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like 1H-NMR . For instance, the 1H-NMR of (S)-N-(o-methoxyphenyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide was reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, a mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) has been accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the molecular weight of 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride is 231.7 .Scientific Research Applications
Thermal Fragmentation and Rearrangement
Research on the thermal fragmentation and rearrangement of related chemical structures, such as N-arylbenzamidoxime and O-phenylsulfonyloxime derivatives, provides insights into the chemical properties and reactions under thermal conditions. These studies contribute to understanding the stability and reactivity of complex molecules, including those similar to the queried compound, under various conditions (Gaber, Al-Ahmadi, & Baryyan, 2008).
Complex Annulations Through Silver Carbenoid Intermediate
The formation of diverse functionalized isoquinolines through silver catalysis, involving a key silver carbenoid intermediate, highlights a method for chemical bond formation via complex annulations. This research opens avenues for synthesizing isoquinoline derivatives, which can be foundational for developing new chemical entities with potential biological activities (Yang, Yu, Ouyang, & Li, 2017).
Inhibitors of Biological Targets
The discovery of inhibitors for specific enzymes, such as the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3, illustrates the potential for developing targeted therapeutic agents. The research on 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids as potent and selective inhibitors provides a clear example of how chemical compounds can be utilized in the design of new drugs with high specificity (Jamieson et al., 2012).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds, like the title compound synthesized by reaction of specific 3,4-dihydroisoquinolinone derivatives, contribute to the chemical knowledge base, allowing for further exploration of similar molecules for various scientific purposes. These studies facilitate the understanding of molecular architecture and reactivity, which are crucial for chemical and pharmaceutical research (Akkurt et al., 2008).
Cellular Proliferation Assessment in Tumors
Research into cellular proliferation markers, such as 18F-ISO-1, for PET imaging in patients with malignant neoplasms, demonstrates the use of chemical compounds in diagnosing and monitoring tumor growth. This study exemplifies how specific compounds can be applied in medical research to improve diagnostic tools and potentially guide therapeutic decisions (Dehdashti et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including lipid metabolism and glucose homeostasis.
Mode of Action
The compound acts as an inhibitor of the PPARδ . It binds to the receptor, preventing it from activating the transcription of target genes. This results in the modulation of the metabolic processes controlled by PPARδ.
Safety and Hazards
The safety and hazards of similar compounds have been studied. For instance, the safety information for 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride includes hazard statements H335-H314 and precautionary statements P260-P264-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 .
Future Directions
The future directions of research on similar compounds could involve further exploration of their biological effects, such as their antidepressant and anticonvulsant activities . Additionally, the synthetic utility of the method was illustrated using a short and efficient formal total synthesis of (±)-calycotomine in three steps .
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-12-17(13-19(28-2)20(18)29-3)21(24)22-9-11-30(25,26)23-10-8-15-6-4-5-7-16(15)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOZBCFMWQKPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-oxo-2-[3-oxo-2-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2994310.png)


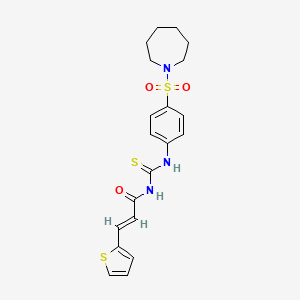
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2994318.png)

![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)
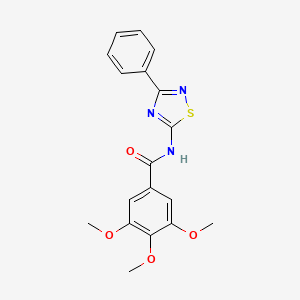
![N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2994325.png)
![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2994327.png)
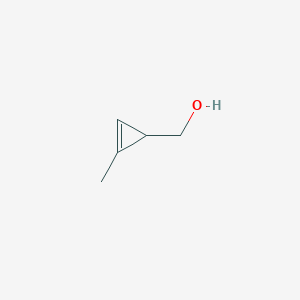
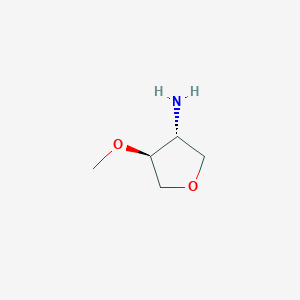
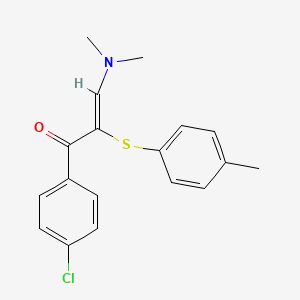
![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)